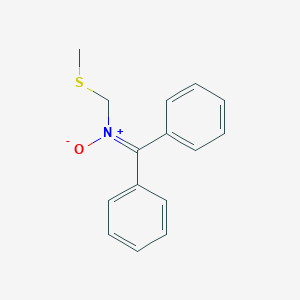
N-(Methylsulfanylmethyl)-1,1-diphenylmethanimine oxide
Description
N-(Methylsulfanylmethyl)-1,1-diphenylmethanimine oxide is a chemical compound with the molecular formula C15H15NOS. It is known for its unique structure, which includes a diphenylmethylene group, a methylthio group, and a methanamineN-oxide group. This compound is used in various scientific research applications due to its interesting chemical properties.
Properties
CAS No. |
19133-01-8 |
|---|---|
Molecular Formula |
C15H15NOS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
N-(methylsulfanylmethyl)-1,1-diphenylmethanimine oxide |
InChI |
InChI=1S/C15H15NOS/c1-18-12-16(17)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI Key |
FOTHOYGGRRRLGG-UHFFFAOYSA-N |
SMILES |
CSC[N+](=C(C1=CC=CC=C1)C2=CC=CC=C2)[O-] |
Canonical SMILES |
CSC[N+](=C(C1=CC=CC=C1)C2=CC=CC=C2)[O-] |
Synonyms |
N-(Diphenylmethylene)(methylthio)methanamineN-oxide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methylsulfanylmethyl)-1,1-diphenylmethanimine oxide typically involves the reaction of diphenylmethanone with methylthioamine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to form the N-oxide group. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(Methylsulfanylmethyl)-1,1-diphenylmethanimine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the N-oxide group back to the amine.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
N-(Methylsulfanylmethyl)-1,1-diphenylmethanimine oxide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(Methylsulfanylmethyl)-1,1-diphenylmethanimine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The diphenylmethylene group plays a crucial role in binding to the target, while the methylthio and N-oxide groups modulate the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-(Diphenylmethylene)methanamineN-oxide: Lacks the methylthio group, resulting in different chemical properties.
N-(Diphenylmethylene)(methylthio)methanamine: Lacks the N-oxide group, affecting its reactivity and biological activity.
Diphenylmethanone: A precursor in the synthesis of N-(Methylsulfanylmethyl)-1,1-diphenylmethanimine oxide.
Uniqueness
This compound is unique due to the presence of both the methylthio and N-oxide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


